N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride
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Overview
Description
N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a methoxy group, and a sulfamoyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride typically involves multiple steps. One common approach starts with the chlorination of 2-methoxybenzyl alcohol to obtain 5-chloro-2-methoxybenzyl chloride. This intermediate is then reacted with N-methylsulfamoyl fluoride under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and subsequent reactions in continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfamoyl fluoride group.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Hydrolysis: The sulfamoyl fluoride group is susceptible to hydrolysis, leading to the formation of corresponding sulfonamide and fluoride ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving mild temperatures and solvents like acetonitrile.
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Major Products
Substitution Reactions: Products include substituted sulfonamides.
Hydrolysis: Major products are sulfonamide and fluoride ions.
Scientific Research Applications
N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the sulfamoyl fluoride group into molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonamide groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial for its potential use as an enzyme inhibitor in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfonamide
- N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride
Uniqueness
N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. Compared to similar compounds, it offers a different profile of chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO3S/c1-12(16(11,13)14)6-7-5-8(10)3-4-9(7)15-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRPJZZDCUDMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Cl)OC)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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